1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The compound "1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione" is a heterocyclic hybrid molecule combining a tetrahydroquinazoline-dione core with a 1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole moiety is known for metabolic stability and bioisosteric replacement of ester or amide groups, while the tetrahydroquinazoline-dione core may confer rigidity and binding affinity in biological systems . The 2-ethoxyphenyl and 2-methylpropyl (isobutyl) substituents likely influence solubility, bioavailability, and target interactions.
Properties
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-4-30-19-12-8-6-10-17(19)21-24-20(31-25-21)14-26-18-11-7-5-9-16(18)22(28)27(23(26)29)13-15(2)3/h5-12,15H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFRKAUOENTRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the construction of the oxadiazole ring followed by its attachment to the tetrahydroquinazoline core. A common approach includes:
Oxadiazole formation: : Reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reactions: : Using coupling reagents such as EDCI or DCC to attach the oxadiazole moiety to the quinazoline core.
Final modifications: : The ethoxy and methylpropyl groups are introduced through specific alkylation reactions, using appropriate alkyl halides in the presence of bases.
Industrial Production Methods: : For industrial scale, the process involves optimizing each reaction step to maximize yield and purity while minimizing costs. Continuous flow techniques and automated synthesis platforms are often employed to ensure consistent quality.
Types of Reactions
Oxidation: : The compound may undergo oxidative transformations, particularly at the oxadiazole ring or the ethoxyphenyl group.
Reduction: : Reduction reactions can target the quinazoline ring, converting double bonds into single bonds to yield different derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at reactive positions on the oxadiazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: : Utilizes agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: : Employs reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Often requires catalysts like palladium for coupling reactions or strong bases/acids for substitution reactions.
Major Products: : The products vary depending on the reaction conditions but may include hydroxylated, reduced, or substituted derivatives that can have significantly different properties.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, providing a versatile platform for developing new materials and drugs.
Biology: : In biological studies, this compound can act as a probe for investigating enzyme interactions or as a precursor for biologically active molecules.
Medicine: : Due to its structural complexity, it may be explored for potential pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: : The compound's properties can be harnessed in material science for developing advanced polymers, sensors, and other functional materials.
Mechanism of Action
The mechanism of action depends largely on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The oxadiazole ring is often critical in binding interactions, while the quinazoline core imparts stability and specificity. Molecular targets could include kinases, proteases, or other pivotal enzymes in disease pathways.
Unique Aspects
Structure: : The combination of oxadiazole and quinazoline is relatively rare, providing a unique chemical space.
Reactivity: : Offers diverse reactivity options due to its multiple functional groups.
Similar Compounds
1-(Phenyl)-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Shares the quinazoline core but lacks the oxadiazole ring.
1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Similar structure but with different substituents.
By comparing such compounds, one can elucidate the unique properties imparted by the specific arrangement and substitution pattern of the oxadiazole and quinazoline rings in the target molecule.
There you go! An in-depth dive into our intriguing compound. How’s that for some high-octane chemistry?
Biological Activity
The compound 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel chemical entity that combines the oxadiazole and tetrahydroquinazoline moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxadiazole ring and a tetrahydroquinazoline framework. The molecular formula is , with a molecular weight of approximately 356.43 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 356.43 g/mol |
| LogP | 3.25 |
| Polar Surface Area | 80.56 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against various bacterial strains, including:
- Clostridioides difficile
- Enterococcus faecium
In a study evaluating the minimum inhibitory concentration (MIC), the compound exhibited an MIC of 6 μg/mL against C. difficile, which is comparable to established antibiotics like vancomycin (MIC: 2 μg/mL) . Time-kill assays demonstrated that at concentrations equal to or exceeding the MIC, the compound displayed rapid bactericidal activity.
Anticancer Potential
The tetrahydroquinazoline derivatives have been investigated for their anticancer effects. In vitro studies have indicated that compounds containing the tetrahydroquinazoline structure can induce apoptosis in cancer cell lines by modulating various signaling pathways. Notably, the compound has been shown to inhibit cell proliferation in breast cancer cells and may affect pathways related to cell cycle regulation.
Study on Antimicrobial Efficacy
A recent research article published in Pharmaceutical Research assessed the efficacy of various oxadiazole derivatives against multidrug-resistant bacterial strains. The study found that modifications to the oxadiazole ring significantly influenced antimicrobial potency. The lead compound mentioned above was one of the most effective analogues tested .
Assessment of Anticancer Activity
In another study focused on anticancer activity, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability with IC50 values around 15 μM , suggesting promising potential for further development .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in bacterial survival and cancer cell proliferation:
- Antimicrobial Mechanism : The oxadiazole moiety is believed to disrupt bacterial membrane integrity leading to cell lysis.
- Anticancer Mechanism : The tetrahydroquinazoline structure may interfere with DNA synthesis or repair mechanisms within cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
describes 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives synthesized via a three-component cycloaddition. Key differences include:
- Substituent Effects : The 2-ethoxyphenyl group in the target compound may improve lipophilicity compared to simpler aryl groups (e.g., phenyl in ), while the isobutyl chain could mimic branched alkyl motifs seen in bioactive molecules (e.g., NSAIDs) .
- Synthesis : employs a one-pot cycloaddition, whereas the target compound’s synthesis likely requires multi-step functionalization due to its fused heterocyclic system.
Triazolo-Thiadiazole Analogues
reports a triazolo-thiadiazole derivative with antimicrobial activity. Key contrasts include:
- Bioactivity: Triazolo-thiadiazoles exhibit broad-spectrum antimicrobial activity , whereas the target compound’s bioactivity remains speculative.
- Crystallographic Data : The triazolo-thiadiazole in shows planar ring systems and C–H⋯π interactions critical for crystal packing . The target compound’s larger structure may adopt distinct intermolecular interactions, affecting solid-state properties.
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s structural complexity suggests unexplored bioactivity, possibly in neurological or anti-inflammatory pathways, given the isobutyl group’s resemblance to NSAID motifs .
- Synthetic Challenges : Unlike the straightforward cycloadditions in , synthesizing the target compound may require advanced techniques like Pd-catalyzed cross-coupling or regioselective heterocycle formation.
- Need for Experimental Data : Structural characterization (e.g., XRD via SHELX ) and SAR studies are critical to validate hypotheses about its bioactivity and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
